molecular formula C10H10N2O2S B177485 3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylic acid CAS No. 58327-76-7

3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylic acid

Cat. No.: B177485
CAS No.: 58327-76-7
M. Wt: 222.27 g/mol
InChI Key: DHDJIMYHPMEMTR-UHFFFAOYSA-N
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Description

3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylic acid is a heterocyclic compound that contains both a thieno and pyridine ring system

Biochemical Analysis

Biochemical Properties

3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylic acid plays a significant role in biochemical reactions, particularly in the synthesis of heterocyclic compounds. It interacts with various enzymes and proteins, facilitating the formation of complex molecular structures. For instance, it has been used as a building block for the synthesis of polyfunctionalized heterocyclic compounds, which are of pharmaceutical interest . The compound’s amino and carboxylic acid groups enable it to participate in nucleophilic and electrophilic reactions, respectively, making it a valuable intermediate in organic synthesis.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that derivatives of this compound exhibit antimicrobial and antitumor activities, indicating its potential to alter cellular processes significantly

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of its use. The compound’s structure allows it to form stable complexes with target molecules, thereby modulating their activity. For example, it has been used to synthesize compounds that inhibit enzymes involved in central nervous system diseases . These interactions highlight the compound’s potential as a therapeutic agent.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may diminish over time due to degradation . Long-term in vitro and in vivo studies are necessary to fully understand the temporal dynamics of this compound’s effects.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as antimicrobial or antitumor activity. At higher doses, it may cause toxic or adverse effects . Understanding the dosage thresholds and potential side effects is crucial for developing safe and effective therapeutic applications of this compound.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . Understanding the transport mechanisms is essential for optimizing the compound’s therapeutic efficacy and minimizing potential side effects.

Subcellular Localization

The subcellular localization of this compound affects its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4,6-dimethyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile with ethyl chloroacetate in the presence of a base such as potassium carbonate or sodium ethoxide. The reaction proceeds through a Thrope–Ziegler cyclization to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amino derivatives.

    Substitution: Alkylated or acylated products.

Scientific Research Applications

3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylic acid has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of various heterocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.

    Industry: The compound is used in the synthesis of agrochemicals and materials with specific electronic properties.

Mechanism of Action

The mechanism of action of 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylic acid involves its interaction with specific molecular targets. For example, in medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylic acid is unique due to its specific combination of functional groups and ring systems, which confer distinct chemical reactivity and potential for diverse applications.

Properties

IUPAC Name

3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2S/c1-4-3-5(2)12-9-6(4)7(11)8(15-9)10(13)14/h3H,11H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHDJIMYHPMEMTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C(=C(S2)C(=O)O)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60350235
Record name 3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60350235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58327-76-7
Record name 3-Amino-4,6-dimethylthieno(2,3-b)pyridine-2-carboxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058327767
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60350235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-AMINO-4,6-DIMETHYLTHIENO(2,3-B)PYRIDINE-2-CARBOXYLIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/533S47APHU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
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Q & A

Q1: What is the role of 3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylic acid in the synthesis of disperse dyes?

A1: this compound serves as a key intermediate in the synthesis of a series of azo dyes. [] It reacts with various aryl diazonium compounds, resulting in the replacement of the carboxylic acid group and formation of 3-amino-2-arylazo-4,6-dimethylthieno[2,3-b]pyridines. These resulting compounds exhibit color properties and are used as disperse dyes for polyester fabrics. []

Q2: Are there any details about the material compatibility of the synthesized dyes with polyester fibers?

A2: The research highlights that the synthesized 3-amino-2-arylazo-4,6-dimethylthieno[2,3-b]pyridines demonstrate "excellent pick-up" on polyester fibers. [] This suggests good material compatibility and adhesion of the dyes to the polyester substrate.

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